N-phenyl-3-dibenzothiophenamine
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Overview
Description
N-phenyl-3-dibenzothiophenamine is an organic compound with the molecular formula C18H13NS It is a derivative of dibenzothiophene, where the nitrogen atom is bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-dibenzothiophenamine typically involves the reaction of dibenzothiophene with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Dibenzothiophene and aniline.
Catalyst: Palladium-based catalysts are commonly used.
Solvent: Toluene or xylene.
Reaction Conditions: Elevated temperatures (around 100-150°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-dibenzothiophenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the nitrogen atom can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
N-phenyl-3-dibenzothiophenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-phenyl-3-dibenzothiophenamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-dibenzothiophenamine
- N-phenyl-4-dibenzothiophenamine
- N-phenyl-3-benzothiophenamine
Uniqueness
N-phenyl-3-dibenzothiophenamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized organic compounds and materials.
Properties
Molecular Formula |
C18H13NS |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-phenyldibenzothiophen-3-amine |
InChI |
InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-16-15-8-4-5-9-17(15)20-18(16)12-14/h1-12,19H |
InChI Key |
DUGUHFXDUFGEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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